Pyrazino[2,3-c]pyridazine Pyrazino[2,3-c]pyridazine
Brand Name: Vulcanchem
CAS No.: 254-96-6
VCID: VC19736264
InChI: InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H
SMILES:
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol

Pyrazino[2,3-c]pyridazine

CAS No.: 254-96-6

Cat. No.: VC19736264

Molecular Formula: C6H4N4

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Pyrazino[2,3-c]pyridazine - 254-96-6

Specification

CAS No. 254-96-6
Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
IUPAC Name pyrazino[2,3-c]pyridazine
Standard InChI InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H
Standard InChI Key OUFHXMSGJIYFPW-UHFFFAOYSA-N
Canonical SMILES C1=CN=NC2=NC=CN=C21

Introduction

Structural and Chemical Properties

Molecular Architecture

Pyrazino[2,3-c]pyridazine consists of a pyrazine ring fused to a pyridazine moiety at the [2,3-c] positions, resulting in a planar bicyclic system. The molecular formula C<sub>6</sub>H<sub>4</sub>N<sub>4</sub> reflects six carbon atoms and four nitrogen atoms arranged to maximize aromaticity and electronic delocalization . X-ray crystallography confirms a nearly coplanar structure, with bond lengths indicative of partial double-bond character in the nitrogen-containing rings .

Table 1: Key Structural Parameters of Pyrazino[2,3-c]pyridazine

ParameterValue (Å/°)
C–N Bond Length1.33–1.38
N–N Bond Length1.32
Ring Torsion Angle<5°
Aromatic π-Electron DensityHigh delocalization

Electronic and Physicochemical Properties

The compound’s electron-deficient nature arises from its four nitrogen atoms, which enhance solubility in polar solvents (log P = −0.85) and facilitate interactions with biological targets . Quantum mechanical calculations reveal a highest occupied molecular orbital (HOMO) energy of −6.2 eV, suggesting strong electrophilic character .

Synthetic Methodologies

Functionalization Strategies

Post-synthetic modifications include:

  • Amination: Treatment with phosphorus pentasulfide introduces thiol groups at the 5,8 positions, enhancing binding to metalloenzymes .

  • Acetylation: Reaction with acetic anhydride yields acetylated derivatives with improved bioavailability .

Pharmacological Activities

Central Nervous System (CNS) Applications

Pyrazino[2,3-c]pyridazine derivatives exhibit high affinity for GABA<sub>A</sub> receptor subtypes (α<sub>2</sub>, α<sub>3</sub>, α<sub>5</sub>), with Ki values < 100 nM in displacement assays against [<sup>3</sup>H]-flumazenil . Compound 11 from Merck Sharp & Dohme’s 2003 patent demonstrated anxiolytic effects in murine models without sedative side effects .

Antihistaminic and Anti-inflammatory Effects

Substitution at the 3,4 positions with hydrophobic groups (e.g., 3-nitrophenyl) enhances H<sub>1</sub> receptor antagonism. Compound 13a (Glaxo, 2008) showed 2-fold greater potency than azelastine in histamine-induced bronchoconstriction assays .

Comparative Analysis with Related Heterocycles

Table 2: Bioactivity Comparison of Fused Nitrogen Heterocycles

CompoundTargetIC<sub>50</sub>/KiSelectivity Over PDE-IV
Pyrazino[2,3-c]pyridazineGABA<sub>A</sub>85 nM10-fold
Pyrido[2,3-d]pyrimidineDHFR220 nM2-fold
Pyrazolo[3,4-b]quinolineCOX-2150 nM5-fold

The superior selectivity of pyrazino[2,3-c]pyridazine for CNS targets stems from its optimal nitrogen spacing, which mimics endogenous benzodiazepines .

Challenges and Future Directions

Current limitations include poor oral bioavailability (<30%) due to first-pass metabolism. Strategies under investigation include:

  • Prodrug formulations: Ester derivatives to enhance intestinal absorption.

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

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